molecular formula C25H24BrNO2 B8333243 2-Bromo-N-(2,6-diethylphenyl)-6,11-dihydrodibenz(b,e)oxepin-11-carboxamide CAS No. 144170-19-4

2-Bromo-N-(2,6-diethylphenyl)-6,11-dihydrodibenz(b,e)oxepin-11-carboxamide

Cat. No. B8333243
M. Wt: 450.4 g/mol
InChI Key: VXSXFLVYOPASDD-UHFFFAOYSA-N
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Patent
US05340807

Procedure details

The similar procedures as in Example 1 were repeated except using 1.37 g of Compound H obtained in Example 46 in place of Compound A and 0.59 g of 2,6-diethylaniline in place of aniline to obtain 1.14 g of Compound 27.
Name
Compound H
Quantity
1.37 g
Type
reactant
Reaction Step One
Quantity
0.59 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:19]=[CH:18][C:5]2[O:6][CH2:7][C:8]3[CH:17]=[CH:16][CH:15]=[CH:14][C:9]=3[CH:10]([C:11]([OH:13])=O)[C:4]=2[CH:3]=1.[CH2:20]([C:22]1[CH:28]=[CH:27][CH:26]=[C:25]([CH2:29][CH3:30])[C:23]=1[NH2:24])[CH3:21]>>[Br:1][C:2]1[CH:19]=[CH:18][C:5]2[O:6][CH2:7][C:8]3[CH:17]=[CH:16][CH:15]=[CH:14][C:9]=3[CH:10]([C:11]([NH:24][C:23]3[C:25]([CH2:29][CH3:30])=[CH:26][CH:27]=[CH:28][C:22]=3[CH2:20][CH3:21])=[O:13])[C:4]=2[CH:3]=1

Inputs

Step One
Name
Compound H
Quantity
1.37 g
Type
reactant
Smiles
BrC1=CC2=C(OCC3=C(C2C(=O)O)C=CC=C3)C=C1
Step Two
Name
Quantity
0.59 g
Type
reactant
Smiles
C(C)C1=C(N)C(=CC=C1)CC

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
BrC1=CC2=C(OCC3=C(C2C(=O)NC2=C(C=CC=C2CC)CC)C=CC=C3)C=C1
Measurements
Type Value Analysis
AMOUNT: MASS 1.14 g
YIELD: CALCULATEDPERCENTYIELD 64%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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